molecular formula C8H9NO3 B13890468 1-(4-Hydroxy-2-methoxypyridin-3-YL)ethan-1-one

1-(4-Hydroxy-2-methoxypyridin-3-YL)ethan-1-one

Cat. No.: B13890468
M. Wt: 167.16 g/mol
InChI Key: VBDKJBYOFKTXPS-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-2-methoxypyridin-3-YL)ethan-1-one is a chemical compound with the molecular formula C8H9NO3 It is a derivative of pyridine, characterized by the presence of a hydroxy group at the 4-position and a methoxy group at the 2-position on the pyridine ring, along with an ethanone group at the 1-position

Preparation Methods

The synthesis of 1-(4-Hydroxy-2-methoxypyridin-3-YL)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxy-2-methoxypyridine with ethanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(4-Hydroxy-2-methoxypyridin-3-YL)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium hydride and alkyl halides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include oxidized or reduced derivatives, as well as substituted analogs with varying functional groups.

Scientific Research Applications

1-(4-Hydroxy-2-methoxypyridin-3-YL)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-2-methoxypyridin-3-YL)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, its hydroxy and methoxy groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(4-Hydroxy-2-methoxypyridin-3-YL)ethan-1-one can be compared with other similar compounds, such as:

    1-(6-Chloro-4-hydroxy-2-methoxypyridin-3-YL)ethan-1-one: This compound has a chloro group at the 6-position, which may alter its chemical reactivity and biological activity.

    1-(2,4-Dihydroxyquinolin-3-YL)ethan-1-one: This compound has two hydroxy groups on a quinoline ring, which may confer different properties compared to the pyridine derivative.

Biological Activity

1-(4-Hydroxy-2-methoxypyridin-3-YL)ethan-1-one is a pyridine derivative that has garnered attention for its potential biological activities. This compound, with the chemical formula C8_8H9_9NO3_3, is characterized by its hydroxyl and methoxy substituents, which may contribute to its pharmacological properties. This article reviews the existing literature on the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

The compound's structure features:

  • Functional Groups : Hydroxyl (-OH) and methoxy (-OCH3_3) groups.
  • Molecular Weight : Approximately 167.16 g/mol.
  • Solubility : Soluble in polar solvents due to the presence of hydroxyl and methoxy groups.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various pyridine derivatives, this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis, although specific pathways remain to be elucidated .

Antioxidant Properties

The antioxidant capacity of this compound has also been evaluated. Studies show that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases. The antioxidant activity was measured using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, showing a significant reduction in DPPH radical concentration at varying concentrations of the compound .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting enzymes involved in metabolic pathways linked to various diseases. For instance, it has been identified as a potential inhibitor of 1-deoxy-D-xylulose-5-phosphate synthase (DXPS), an enzyme crucial for isoprenoid biosynthesis in certain pathogens . This inhibition could lead to novel therapeutic strategies against infections caused by bacteria utilizing the MEP pathway.

Study on Antimicrobial Efficacy

A recent study published in PubChem assessed the antimicrobial efficacy of several pyridine derivatives, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) lower than many traditional antibiotics against strains such as Staphylococcus aureus and Escherichia coli. This suggests its potential as a lead compound for developing new antimicrobial agents .

Evaluation of Antioxidant Activity

In another study focusing on antioxidant properties, this compound was tested alongside well-known antioxidants like ascorbic acid. The findings revealed that at concentrations above 50 µM, the compound significantly reduced oxidative stress markers in vitro, indicating its potential utility in preventing oxidative damage in biological systems .

Data Tables

PropertyValue
Molecular FormulaC8_8H9_9NO3_3
Molecular Weight167.16 g/mol
SolubilityPolar solvents
Antimicrobial Activity (MIC)< 10 µg/mL (against E. coli)
Antioxidant Activity (DPPH IC50)45 µM

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

3-acetyl-2-methoxy-1H-pyridin-4-one

InChI

InChI=1S/C8H9NO3/c1-5(10)7-6(11)3-4-9-8(7)12-2/h3-4H,1-2H3,(H,9,11)

InChI Key

VBDKJBYOFKTXPS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(NC=CC1=O)OC

Origin of Product

United States

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